molecular formula C8H16ClN B2526402 (1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride CAS No. 2219372-12-8

(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride

Cat. No. B2526402
CAS RN: 2219372-12-8
M. Wt: 161.67
InChI Key: FZIMOFFKGCINLT-WLYNEOFISA-N
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Description

The compound "(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride" is a structurally complex molecule that belongs to the class of azabicyclooctanes. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as brain imaging agents or as intermediates in the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related azabicyclooctane derivatives has been reported in the literature. For instance, a compound with a similar structure, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was synthesized and characterized using NMR and HRMS spectroscopy, with its molecular configuration confirmed by X-ray crystallography . Another study reported the synthesis of potential hydroxy metabolites of brain imaging agents, which are structurally related to the compound . These metabolites were synthesized through a series of reactions including nitration, reduction, and a modified Sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is often characterized by the presence of multiple chiral centers, which can significantly influence their biological activity. X-ray crystallography has been utilized to determine the absolute configuration of these molecules, revealing details such as intermolecular hydrogen bonds and the cis configuration of substituents . These structural features are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Azabicyclooctane derivatives can undergo various chemical reactions, which are essential for their functionalization and potential use as pharmaceuticals. The synthesis processes often involve reactions that introduce or modify functional groups, such as nitration, reduction, and Sandmeyer-type reactions, to obtain the desired hydroxylated products . These reactions are carefully chosen based on the desired properties and the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives are influenced by their molecular structure. NMR spectroscopy is a powerful tool used to study these compounds, providing detailed information about the bicyclic carbon and proton resonances . The crystal structure analysis can also reveal the presence of weak intermolecular interactions, such as C–H...O interactions, which can affect the compound's stability and reactivity . Understanding these properties is essential for the development of these compounds as pharmaceutical agents.

Scientific Research Applications

Scientific Research Applications of Related Compounds

Environmental Impact and Chemical Analysis

Studies on methylcyclopentadienyl manganese tricarbonyl (MMT), a gasoline additive used to enhance octane levels, have focused on its environmental impact, specifically on manganese oxides produced upon combustion. Research into MMT's use in Canada and its potential health concerns from manganese exposure offers insights into how similar compounds might be analyzed for environmental and health safety assessments (Egyed & Wood, 1996).

Chemical Recycling of Polymers

Research into the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential for chemical processes to recover and repurpose materials from consumer waste. This area of study demonstrates how chemical reactions can be utilized to address environmental concerns and contribute to sustainability efforts (Karayannidis & Achilias, 2007).

Hydrogen Production and Fuel Processing

The catalytic reforming of liquid hydrocarbon fuels for hydrogen production exemplifies the application of chemical engineering principles to energy conversion processes. This research area explores the development of catalysts and processes for efficient energy production, which could be relevant to the applications of various chemical compounds (Moon, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8-4-2-3-7(5-8)6-9-8;/h7,9H,2-6H2,1H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIMOFFKGCINLT-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H](C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride

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